

# Enisamium's Clinical Efficacy in Human Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of **Enisamium**'s performance against alternative antiviral therapies, supported by clinical trial data.

This guide provides a comprehensive comparison of the clinical efficacy of **Enisamium** with other antiviral drugs for the treatment of acute respiratory viral infections (ARVI), including influenza. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data from human clinical trials in structured tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

### **Comparative Analysis of Clinical Efficacy**

**Enisamium**, an antiviral compound, has been evaluated in human clinical trials for its efficacy in treating ARVI. This section compares key efficacy endpoints from a placebo-controlled trial of **Enisamium** with those of other established antiviral drugs, including Oseltamivir, Baloxavir Marboxil, Favipiravir, and Peramivir, based on data from their respective clinical trials.

# Table 1: Efficacy of Enisamium vs. Placebo for ARVI (including Influenza)



| Efficacy<br>Endpoint                                 | Enisamium<br>Group             | Placebo Group               | P-value  | Citation |
|------------------------------------------------------|--------------------------------|-----------------------------|----------|----------|
| Viral Shedding<br>(Influenza), Day<br>3 (% negative) | 71.2%                          | 25.0%                       | < 0.0001 | [1][2]   |
| Patient<br>Recovery, Day<br>14 (% recovered)         | 93.9%                          | 32.5%                       | < 0.0001 | [1][2]   |
| Reduction in Disease Symptom Score                   | From 9.6 ± 0.7 to<br>4.6 ± 0.9 | From 9.7 ± 1.1 to 5.6 ± 1.1 | < 0.0001 | [1][2]   |
| Significant<br>Health<br>Improvement,<br>Day 3       | 60.0%                          | 15.0%                       | < 0.0001 | [2]      |

**Table 2: Comparative Efficacy of Alternative Antivirals for Influenza** 



| Drug                         | Comparator  | Key Efficacy<br>Endpoint                     | Result                                                          | Citation |
|------------------------------|-------------|----------------------------------------------|-----------------------------------------------------------------|----------|
| Baloxavir<br>Marboxil        | Placebo     | Median Time to<br>Improvement of<br>Symptoms | 73 hours vs. 102<br>hours (p<0.001)                             | [3]      |
| Baloxavir<br>Marboxil        | Oseltamivir | Median Time to<br>Improvement of<br>Symptoms | 73 hours vs. 81<br>hours (similar<br>efficacy)                  | [3]      |
| Favipiravir<br>(US316 trial) | Placebo     | Median Time to<br>Illness Alleviation        | 84.2 hours vs.<br>98.6 hours (14.4-hour reduction, P<br>= .004) | [4][5]   |
| Favipiravir<br>(US317 trial) | Placebo     | Median Time to<br>Illness Alleviation        | 77.8 hours vs.<br>83.9 hours (not<br>significant)               | [4][5]   |
| Peramivir (300<br>mg)        | Oseltamivir | Median Duration<br>of Influenza<br>Symptoms  | 78.0 hours vs.<br>81.8 hours (non-<br>inferior)                 | [6]      |
| Peramivir (600<br>mg)        | Oseltamivir | Median Duration<br>of Influenza<br>Symptoms  | 81.0 hours vs.<br>81.8 hours (non-<br>inferior)                 | [6]      |
| Peramivir                    | Oseltamivir | Defervescence<br>rates within 3<br>days      | 66.53% vs.<br>71.49% (no<br>significant<br>difference)          | [7]      |

# **Experimental Protocols Enisamium Clinical Trial Protocol (NCT04682444)**

A randomized, single-blind, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of **Enisamium** iodide (Amizon®) in adult patients with ARVI, including influenza.[8][9]



- Patient Population: Adult patients (18-60 years) with symptoms of ARVI, including influenza,
   presenting within the first day of symptom onset.[8][9]
- Intervention: Patients were randomized to receive either Enisamium iodide tablets or matching placebo tablets for 7 days.[8][9]
- Study Visits: Patient assessments were conducted on Day 0 (screening and randomization),
   Day 3, Day 7, and Day 14.[8][9]
- Primary Efficacy Endpoints: The primary endpoints included the assessment of ARVI and influenza symptoms using a predefined symptom scale score system.[8]
- Objective Assessments: Objective measures included vital signs, laboratory tests (blood and urine), and evaluation of immune status (interferon and immunoglobulin levels).[8]
- Virological Assessment: Influenza virus shedding was monitored.[1]

#### **Visualizations**

#### **Mechanism of Action of Enisamium**

**Enisamium** is a pro-drug that is metabolized in humans to a hydroxylated metabolite, VR17-04.[1][2] This active metabolite inhibits the RNA polymerase of the influenza virus, thereby preventing viral replication.[1][2]



Click to download full resolution via product page

Caption: Mechanism of **Enisamium**'s antiviral activity.

### **Clinical Trial Workflow for Antiviral Efficacy Assessment**

The following diagram illustrates a typical workflow for a randomized controlled clinical trial designed to assess the efficacy of an antiviral drug.





Click to download full resolution via product page

Caption: A typical workflow for an antiviral clinical trial.



## Logical Flow of Patient Assessment in an ARVI Clinical Trial

This diagram outlines the decision-making and assessment process for a patient participating in a clinical trial for an acute respiratory viral infection.



Click to download full resolution via product page



Caption: Logical flow of patient assessment in a clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. Favipiravir Treatment of Uncomplicated Influenza in Adults: Results of Two Phase 3,
   Randomized, Double-Blind, Placebo-Controlled Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase III Randomized, Double-Blind Study Comparing Single-Dose Intravenous Peramivir with Oral Oseltamivir in Patients with Seasonal Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ichgcp.net [ichgcp.net]
- To cite this document: BenchChem. [Enisamium's Clinical Efficacy in Human Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194652#validating-the-clinical-efficacy-of-enisamium-in-human-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com